![molecular formula C6H5ClN4S B2979762 5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine CAS No. 1642595-02-5](/img/structure/B2979762.png)
5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine
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Overview
Description
5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine is a chemical compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are known for their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor activities .
Synthesis Analysis
The synthesis of 5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of KOH in DMF . This reaction quantitatively produces 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2 (3 H)-thione, which is then alkylated at the sulfur atom with various alkyl halides in the presence of Et N 3 in acetonitrile to give alkylthio derivatives .Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine primarily include its synthesis process. As mentioned earlier, the compound is synthesized from 4-amino-5-bromo-2-chloro-6-methylpyrimidine through a series of reactions .Scientific Research Applications
- The synthesis of 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione (compound 2) involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide. This compound has been evaluated for its antibacterial properties .
- Fused derivatives of pyrimidine and thiazole, such as thiazolopyrimidines, exhibit diverse pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects .
- Some thiazolopyrimidines act as potent and selective inhibitors of acetyl-CoA carboxylase 2, an enzyme involved in fatty acid synthesis .
- Thiazolopyrimidines have shown activity against vascular endothelial growth factor (VEGF) receptors I and II .
Antibacterial Activity
Medicinal Chemistry
Acetyl-CoA Carboxylase Inhibition
VEGF Receptor Inhibition
Adenosine A Receptor Modulation
Vanilloid Receptor Antagonism
Mechanism of Action
While the specific mechanism of action for 5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine is not mentioned in the sources, thiazolopyrimidine derivatives, in general, are known for their diverse pharmacological activities. They have been used as potent and selective inhibitors of acetyl-CoA carboxylase 2 and VEGF receptors I and II .
Future Directions
The future directions for research on 5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine could involve exploring its potential pharmacological applications, given the known activities of thiazolopyrimidine derivatives . Additionally, further studies could focus on optimizing its synthesis process and investigating its physical and chemical properties.
properties
IUPAC Name |
5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S/c1-2-3-4(11-5(7)9-2)12-6(8)10-3/h1H3,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLBLOXWVHIFDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)Cl)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-methylthiazolo[5,4-d]pyrimidin-2-ylamine |
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